molecular formula C15H14F3NO2 B2685760 2,4-Dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrrole-3-carboxylic acid CAS No. 2375814-28-9

2,4-Dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B2685760
CAS No.: 2375814-28-9
M. Wt: 297.277
InChI Key: RZBFQNSNLORSFU-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrrole-3-carboxylic acid is a complex organic compound that features a pyrrole ring substituted with a trifluoromethylbenzyl group and a carboxylic acid group

Scientific Research Applications

2,4-Dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: The compound may be used in the production of specialty chemicals or materials with unique properties.

Future Directions

The study of pyrrole derivatives is a vibrant field due to their wide range of biological activities . Future research could focus on synthesizing this compound and studying its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the trifluoromethylbenzyl group and the carboxylic acid group. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism by which 2,4-Dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrrole-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the carboxylic acid group may facilitate interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-1-(trifluoromethyl)benzene: This compound shares the trifluoromethylbenzyl group but lacks the pyrrole ring and carboxylic acid group.

    4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]-2-pyrimidinamine: This compound has a similar trifluoromethylbenzyl group but features a thiazole and pyrimidine ring instead of a pyrrole ring.

Uniqueness

2,4-Dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrrole-3-carboxylic acid is unique due to its combination of a pyrrole ring, a trifluoromethylbenzyl group, and a carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications.

Properties

IUPAC Name

2,4-dimethyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO2/c1-9-7-19(10(2)13(9)14(20)21)8-11-3-5-12(6-4-11)15(16,17)18/h3-7H,8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBFQNSNLORSFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=C1C(=O)O)C)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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